molecular formula C15H20N4O2S2 B7058726 4,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide

4,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide

Cat. No.: B7058726
M. Wt: 352.5 g/mol
InChI Key: TVYVCUCCGGMZEJ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group. The piperidine and pyrimidine moieties are then incorporated through nucleophilic substitution reactions. Common reagents used in these steps include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines .

Scientific Research Applications

4,5-Dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group are crucial for its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: What sets 4,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide apart is its combination of the thiophene ring with the piperidine and pyrimidine moieties. This unique structure enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

4,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-11-9-14(22-12(11)2)23(20,21)18-13-5-3-8-19(10-13)15-16-6-4-7-17-15/h4,6-7,9,13,18H,3,5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYVCUCCGGMZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NC2CCCN(C2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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